N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its unique structure, characterized by the presence of a piperidine ring, a propyl group, and a difluorophenyl group, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a nucleophilic aromatic substitution reaction using 2,5-difluorobenzene derivatives.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features.
Neurobiology Studies: The compound is studied for its effects on neurological pathways and potential therapeutic applications in neurodegenerative diseases.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: Known for its use as a ligand in coordination chemistry.
3-Methoxyphenylboronic Acid: Used in organic synthesis and as a building block for more complex molecules.
2,5-Difluorophenyl Isocyanate: Utilized in the synthesis of various organic compounds.
Uniqueness
N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide stands out due to its combination of a piperidine ring, a propyl group, and a difluorophenyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[1-(2,5-difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O/c1-3-9-22-10-7-13(8-11-22)18(23)21-17(4-2)15-12-14(19)5-6-16(15)20/h1,5-6,12-13,17H,4,7-11H2,2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHQSUBBLUEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)NC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.